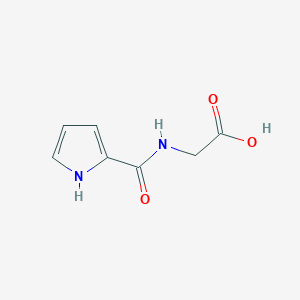
(1H-吡咯-2-羰基)甘氨酸
描述
“(1H-Pyrrole-2-carbonyl)glycine” is a derivative of glycine . It’s a compound that has been used in scientific research . Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “(1H-Pyrrole-2-carbonyl)glycine”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Synthesis Analysis
The synthesis of pyrroles, including “(1H-Pyrrole-2-carbonyl)glycine”, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves an electrocyclic ring closure as the key step of an efficient one-pot synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine esters or amides .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrrole-2-carbonyl)glycine” can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemistry . The molecular and supramolecular structures and association of 5-phenyl-1H-pyrrole-2-carbonyl azide, a related compound, have been studied in detail .
Chemical Reactions Analysis
The formation of Py-2-C from glucose and alkylamines (including lysine and γ-butyric acid) has been suggested to occur via the formation of 3-deoxy-D-glucose in the reaction course .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1H-Pyrrole-2-carbonyl)glycine” can be analyzed using various methods. For example, the hydration of the imine moiety to a carbonyl compound provided 3-deoxy-D-glucoside as a key intermediate .
科学研究应用
Role in Diabetes Research
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “(1H-Pyrrole-2-carbonyl)glycine”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that molecules containing this skeleton have various biological functions, including potential applications in diabetes research.
Organocatalysis
Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . “(1H-Pyrrole-2-carbonyl)glycine” could potentially be used in organocatalytic approaches to synthesize pyrrole and pyrrole-containing analogs .
Biological Activity
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This suggests that “(1H-Pyrrole-2-carbonyl)glycine” could potentially be used in the development of new therapeutics.
Synthesis of Natural Products
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that “(1H-Pyrrole-2-carbonyl)glycine” could potentially be used in the synthesis of natural products.
Physiological Activities
Compounds containing the Py-2-C group have various physiological activities . This suggests that “(1H-Pyrrole-2-carbonyl)glycine” could potentially be used in physiological studies.
Material Science Application
The construction of the pyrrole ring has gained much attention due to its material science application . This suggests that “(1H-Pyrrole-2-carbonyl)glycine” could potentially be used in material science research.
作用机制
Target of Action
(1H-Pyrrole-2-carbonyl)glycine, also known as 2-(1H-pyrrol-2-ylformamido)acetic acid, is a derivative of the amino acid glycine
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
It is known that amino acids and their derivatives can have beneficial effects as ergogenic dietary substances .
安全和危害
属性
IUPAC Name |
2-(1H-pyrrole-2-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h1-3,8H,4H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBXCOXVQXMSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98276-81-4 | |
| Record name | 2-Pyrroloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



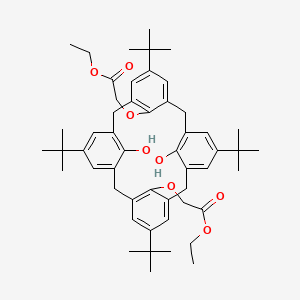
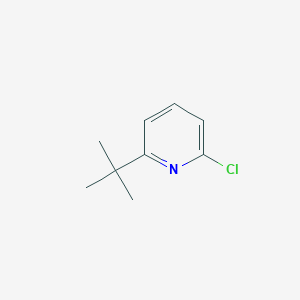
![9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]-](/img/structure/B3176146.png)

![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B3176149.png)
![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)
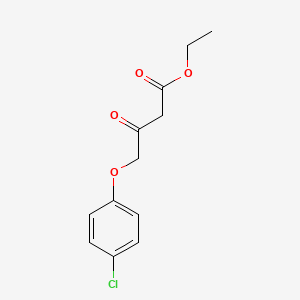
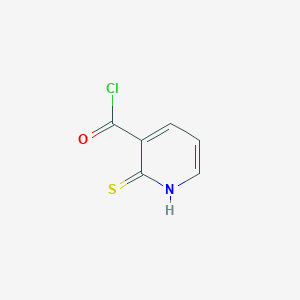


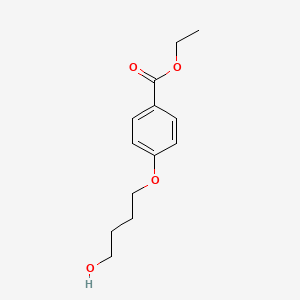
amine](/img/structure/B3176194.png)

